4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 2,5-dimethyl groups at positions 2 and 3. A piperazine ring is attached at position 7 of this core, which further connects to a 6-ethyl-2-methylpyrimidine moiety.
Properties
IUPAC Name |
7-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7/c1-5-16-12-17(22-15(4)21-16)24-6-8-25(9-7-24)19-11-13(2)20-18-10-14(3)23-26(18)19/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCSLMVHUCAOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=CC(=NC4=CC(=NN43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidinones with Aryl Substituents
Example Compound : 5-(3,5-Dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK2)
- Structural Differences: MK2 contains a ketone oxygen at position 7, forming a 4H-pyrimidinone ring, whereas the target compound replaces this oxygen with a piperazine-linked pyrimidine. MK2 has a 3,5-dimethylphenyl group at position 5, while the target compound lacks aryl substituents on the pyrazolo[1,5-a]pyrimidine core.
- Functional Implications :
Triazolopyrimidine Derivatives
Example Compound : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones
- Structural Differences :
- These derivatives feature a triazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrimidine.
- Substituents include oxoacetylhydrazone groups, which are absent in the target compound.
- Functional Implications :
Piperazine-Linked Pyrazino-Pyrimidinones
Example Compounds: 7-(Piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-ones
- Structural Differences: These compounds retain a pyrazino-pyrimidinone core, whereas the target compound uses a pyrazolo[1,5-a]pyrimidine core. Substituents on the piperazine ring (e.g., methyl, ethyl, hydroxyethyl) vary between derivatives.
- Functional Implications: The piperazine linker in both cases enhances binding to receptors with basic residues (e.g., serotonin or dopamine receptors). However, the pyrazolo core in the target compound may confer higher metabolic stability compared to pyrazino-pyrimidinones .
Tabulated Comparison of Key Features
Research Findings and Implications
- Synthetic Accessibility : The target compound’s piperazine-pyrimidine linkage may require multi-step synthesis, similar to piperazine derivatives in , but offers modularity for structure-activity relationship (SAR) studies .
- Bioactivity Trends: Pyrazolo[1,5-a]pyrimidines (e.g., MK2) show kinase inhibition, while triazolopyrimidines prioritize agrochemical applications .
- Metabolic Stability : The ethyl and methyl groups on the pyrimidine ring may reduce oxidative metabolism compared to aryl-substituted analogs like MK2 .
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